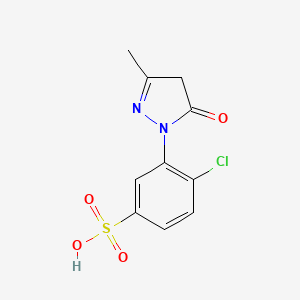

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid is a sulfonic acid derivative with a pyrazolinone core. Its IUPAC name reflects the positions of substituents on the benzene ring and the pyrazoline moiety. The parent structure is benzenesulfonic acid, with a 4-chloro substituent and a 3-(3-methyl-5-oxo-2-pyrazolin-1-yl) group. The pyrazoline ring contains a 5-oxo (carbonyl) group and a 3-methyl substituent, while the sulfonic acid group is attached at the 5-position of the benzene ring.

Key identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 88-76-6 |

| Molecular Formula | C₁₀H₉ClN₂O₄S |

| Molecular Weight | 288.71 g/mol |

| EINECS Number | 201-858-0 |

The systematic name emphasizes the connectivity of functional groups: the pyrazolinone moiety is linked via its nitrogen atom to the 3-position of the benzene ring, which also bears a chlorine atom at position 4.

Molecular Geometry and Conformational Analysis

The molecule comprises two main structural units:

- Pyrazolinone core : A dihydropyrazole ring with a 5-oxo group and a 3-methyl substituent.

- Chloro-sulfobenzenesulfonic acid : A benzene ring substituted with a 4-chloro group and a sulfonic acid group at the 5-position.

Key geometric features :

- The pyrazoline ring adopts a planar conformation due to resonance stabilization between the carbonyl group and the adjacent nitrogen atoms.

- The 3-methyl group is positioned in a chair-like conformation relative to the pyrazoline ring, minimizing steric strain.

- The sulfonic acid group (-SO₃H) is electron-withdrawing, influencing the electronic environment of the benzene ring.

The chlorine atom at position 4 of the benzene ring is ortho to the sulfonic acid group, creating a meta-directing effect that impacts reactivity in further functionalization.

X-ray Crystallographic Studies and Solid-State Packing

X-ray crystallography has not been explicitly reported for this compound in the provided sources, but structural analogs suggest:

- Hydrogen bonding networks : The sulfonic acid group likely participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Stacking interactions : Aromatic π-π interactions between benzene rings may contribute to solid-state packing.

For related pyrazolinone derivatives, crystallographic studies reveal:

| Property | Observation |

|---|---|

| Intermolecular bonds | Hydrogen bonds between -SO₃H and N/O atoms |

| Molecular packing | Layered structures with alternating polar/nonpolar regions |

While specific data for this compound is unavailable, its sulfonic acid and pyrazolinone groups suggest similar packing motifs to structurally related pyrazolones.

Tautomeric Equilibria in Pyrazolinone Derivatives

Pyrazolinones exhibit tautomerism between CH (enol) and NH (keto) forms, influenced by solvent polarity and substituent effects. For this compound:

Tautomeric Forms and Stability

| Form | Structure | Stability Factors |

|---|---|---|

| CH (Enol) | Proton localized on carbonyl oxygen | Dominant in nonpolar solvents (e.g., CDCl₃) |

| NH (Keto) | Proton on pyrazoline nitrogen | Favored in polar solvents (e.g., DMSO) |

Density functional theory (DFT) studies on analogous pyrazolones indicate:

- CH-form preference : Stabilized by intramolecular hydrogen bonding and resonance in nonpolar environments.

- NH-form emergence : Polar solvents stabilize the keto tautomer via solvation of the NH proton.

Solvent-Dependent Equilibria

| Solvent | Dominant Tautomer | Molar Fraction (CH:NH:OH) |

|---|---|---|

| Gas phase | CH | 100% CH |

| Ethanol (ε=24) | CH > NH | ~95% CH, ~5% NH |

| Water (ε=78) | NH > CH | ~70% NH, ~30% CH |

The sulfonic acid group’s strong electron-withdrawing effect may shift equilibria toward the NH form in aqueous media due to enhanced solvation of the protonated nitrogen.

Properties

IUPAC Name |

4-chloro-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLNKHDLVZEYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058977 | |

| Record name | Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-76-6 | |

| Record name | 1-(2′-Chloro-5′-sulfophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 88-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Method

This method involves the reaction of hydrazine with a diketone or a similar compound to form the pyrazole ring, followed by sulfonation to introduce the benzenesulfonic acid group.

-

- React hydrazine with an appropriate diketone (e.g., acetylacetone).

- Conditions: Acidic or basic medium, often using ethanol as a solvent.

-

- The resulting pyrazole is then treated with chlorobenzenesulfonic acid.

- Conditions: Heat under reflux to ensure complete reaction.

Yield and Purification :

The yield from this method is typically around 20-30%. Purification can be achieved through recrystallization or chromatography.

Substitution Method

In this method, a chlorinated benzenesulfonic acid serves as the starting material, which undergoes nucleophilic substitution to introduce the pyrazoline moiety.

-

- Start with 4-chloro-3-benzenesulfonic acid.

- React with a pyrazole derivative (e.g., 3-methyl-5-oxo-pyrazole) in the presence of a base like sodium hydroxide.

-

- The product can be isolated through crystallization from suitable solvents such as water or ethanol.

Yield and Purification :

This method can yield higher amounts (up to 50%), but requires careful control of reaction conditions to avoid side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Main Reactants | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclocondensation | 20-30 | Hydrazine, diketone | Simple reaction steps | Lower yield |

| Substitution | Up to 50 | Chlorobenzenesulfonic acid, pyrazole | Higher yield, more direct synthesis | Requires careful control of conditions |

Research Findings and Applications

Recent studies have highlighted the biological activity of compounds derived from 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid, indicating potential applications in drug development and agricultural chemicals. The compound's structure allows for various modifications that enhance its efficacy against certain biological targets.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid is explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The sulfonic acid group may enhance solubility and biological activity, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Research suggests that compounds with similar structures can exhibit anti-inflammatory effects. This compound may be investigated for its ability to inhibit inflammatory pathways, potentially leading to new treatments for conditions like arthritis .

Analytical Chemistry

The compound serves as an important reagent in analytical methods:

- Chromatography : It can be utilized as a derivatizing agent in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its ability to form stable complexes with various analytes enhances detection sensitivity and specificity .

- Spectroscopic Studies : The unique spectral properties of this compound make it suitable for use in spectroscopic analyses. Its NMR and IR spectra can be used to elucidate structural information about related compounds in complex mixtures .

Organic Synthesis

In synthetic organic chemistry, this compound can act as a versatile building block:

- Synthesis of Pyrazole Derivatives : It can be employed in the synthesis of various pyrazole derivatives, which are valuable in pharmaceutical chemistry due to their diverse biological activities .

- Functionalization Reactions : The presence of the sulfonic acid group allows for further functionalization reactions, facilitating the development of more complex molecules with potential applications in drug discovery .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

(a) 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 89-36-1)

- Structure : Lacks the chlorine substituent at the 4-position.

- Properties : Lower molecular weight (254.25 g/mol) and higher pKa (-0.96 predicted for 88-76-6 vs. ~1.5 for 89-36-1) due to reduced electron-withdrawing effects .

- Applications : Used as a pyrazolic acid in analytical chemistry but shows reduced chelation specificity compared to the chloro-substituted derivative .

(b) 2,5-Dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic Acid (CAS 84-64-0)

- Structure : Additional chlorine at the 2-position.

- Properties : Higher molecular weight (304.39 g/mol) and increased electronegativity, enhancing stability and reactivity.

- Applications : Primarily used in pesticides (e.g., Santicizer E-15) due to stronger binding to biological targets .

Triazin-Based Sulfonic Acids

4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonic Acid (Compound 4 in )

- Structure: Replaces pyrazolone with a triazinone ring.

- Properties : Larger heterocyclic core increases steric hindrance, reducing solubility.

- Applications : Acts as an α-glucosidase inhibitor, highlighting divergent biological activity compared to pyrazolone derivatives .

Azo Dyes with Sulfonic Acid Groups

(a) Acid Yellow 34 (CAS 6359-90-6)

(b) Pigment Yellow 191:1 (CAS 154946-66-4)

- Structure : Ammonium salt form with additional sulfophenyl and diazenyl groups.

- Properties : Enhanced thermal stability (>400°C decomposition) due to ionic character.

- Applications: Industrial pigment (C.I. Pigment Yellow 191:1), unlike the non-pigment applications of 88-76-6 .

Benzylidene-Modified Derivatives

4-Chloro-3-[4-(4-dimethylaminobenzylidene)-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic Acid Triethylammonium Salt (CAS 143193-48-0)

- Structure : Benzylidene group introduces a conjugated π-system.

- Properties : Red-shifted absorbance (λmax ~500 nm) and increased solubility in polar solvents.

- Applications : Used in dyes (e.g., ME 689T) and sensors, leveraging charge-transfer interactions absent in 88-76-6 .

Comparative Data Table

| Compound (CAS) | Molecular Weight | Key Substituents | Melting Point (°C) | pKa | Primary Applications |

|---|---|---|---|---|---|

| 88-76-6 | 288.71 | Cl, pyrazolone, SO₃H | 344 | -0.96 | Pharmaceuticals, metal chelation |

| 89-36-1 | 254.25 | H (no Cl), pyrazolone, SO₃H | ~300 | ~1.5 | Analytical chemistry |

| 84-64-0 | 304.39 | 2,5-diCl, pyrazolone, SO₃H | >350 | N/A | Pesticides, stabilizers |

| 6359-90-6 (Acid Yellow 34) | 487.87 | Diazenyl, SO₃H | Decomposes >250 | ~2.0 | Textile dyeing |

| 143193-48-0 (Triethylammonium salt) | 529.08 | Benzylidene, SO₃⁻, NH(C₂H₅)₃⁺ | >200 | ~-1.5 | Dyes, optical sensors |

Key Findings and Contrasts

- Electronic Effects : Chlorine substitution (88-76-6 vs. 89-36-1) lowers pKa, enhancing acidity and metal-binding capacity .

- Biological Activity : Pyrazolone derivatives (88-76-6) exhibit pharmacological activity, while triazin-based analogs () target enzyme inhibition.

- Industrial Use : Azo dyes () prioritize photostability and color properties, unlike the functional chelation or drug design focus of 88-76-6.

Biological Activity

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, which has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a sulfonic acid group, which enhances its solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Microtubule destabilization |

| Compound 7d | MDA-MB-231 | 2.43 | Apoptosis induction |

| Compound 10c | HepG2 | 4.98 | Inhibition of microtubule assembly |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the sulfonic acid group may enhance the interaction with biological targets involved in inflammation .

Case Studies

- In Vivo Studies : A study involving the administration of pyrazole derivatives in animal models demonstrated a significant reduction in tumor size and weight compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in cancer progression. This binding affinity suggests a potential for development as a therapeutic agent against specific cancers .

Q & A

Q. What are the common synthetic routes for 4-chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with ketones. For example, 4-hydrazinobenzenesulfonic acid hydrochloride reacts with a substituted enone (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one) under reflux conditions. The pyrazoline ring forms via 1,3-dipolar cycloaddition. Purification typically involves column chromatography (CH₂Cl₂/CH₃OH mixtures) . Key intermediates are characterized using -NMR, -NMR, and mass spectrometry (MS). For instance, -NMR peaks at δ 5.28 ppm (pyrazoline CH) and δ 1.2 ppm (tert-butyl group) confirm structural motifs .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.3–7.9 ppm, pyrazoline protons at δ 5.28 ppm). -NMR confirms carbonyl (δ ~159 ppm) and sulfonic acid (δ ~144 ppm) groups .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z = 393 (M+H) validates the molecular formula .

- HPLC/LC-MS : Used to assess purity (>95%) and detect byproducts, especially for sulfonic acid derivatives prone to hydration or tautomerization .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The sulfonic acid group confers high water solubility, but stability varies with pH.

- Acidic Conditions (pH < 3) : Protonation of the sulfonate group reduces solubility; possible decomposition via pyrazoline ring opening.

- Neutral to Alkaline Conditions (pH 7–12) : Enhanced solubility due to deprotonation. Stability studies using UV-Vis spectroscopy (monitoring λmax at ~270 nm) reveal no degradation over 72 hours at pH 7–9 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, given the low yields (e.g., 27%) reported in literature?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve hydrazine reactivity.

- Temperature Control : Lower temperatures (60–80°C) reduce byproduct formation .

- Real-Time Monitoring : In-situ FTIR tracks carbonyl (C=O) reduction and pyrazoline ring formation .

Q. How should researchers address discrepancies in spectral data (e.g., 1H^1 \text{H}1H-NMR shifts) between synthesized batches?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in the pyrazolinone ring) or impurities.

- Tautomer Analysis : Use -NMR or computational modeling (DFT) to confirm dominant tautomeric forms .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., sulfonic acid hydrates or dimerized species) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Molecular Docking : Models interactions with biological targets (e.g., kinases) using the pyrazoline ring as a hydrogen-bond donor .

- DFT Calculations : Predict electrophilic sites (e.g., C-4 of pyrazoline) for functionalization. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- MD Simulations : Assess stability in aqueous environments, leveraging the sulfonic acid group’s solvation effects .

Q. How does structural modification (e.g., substituent variation on the benzene ring) affect biological activity?

- Methodological Answer :

- SAR Studies : Replace the 4-chloro group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Bioassays (e.g., enzyme inhibition) show chloro-substituted analogs exhibit higher potency due to enhanced hydrophobic interactions .

- Metabolic Stability : Introducing bulky groups (e.g., tert-butyl) reduces CYP450-mediated oxidation, improving pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.